3-Iodobenzoyl chloride

Beschreibung

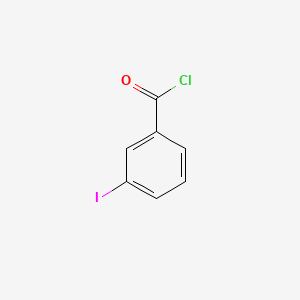

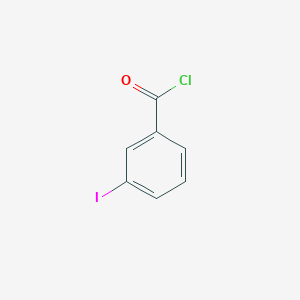

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTELTOREECFDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169012 | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-10-0 | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1711-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F9HN364B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzoyl Chloride (CAS: 1711-10-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodobenzoyl chloride (CAS: 1711-10-0), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. This document details its physicochemical properties, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores its utility as a scaffold for the development of bioactive molecules, such as kinase inhibitors, and outlines relevant biological signaling pathways. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction

This compound is an aromatic acyl chloride characterized by the presence of an iodine atom at the meta-position of the benzene (B151609) ring.[1] This unique substitution pattern imparts distinct reactivity to the molecule, making it a valuable building block in organic synthesis. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the iodine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions.[2] These dual functionalities allow for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1][3] It is soluble in common organic solvents like dichloromethane (B109758) and ether but is insoluble in water, with which it reacts.[1]

| Property | Value | References |

| CAS Number | 1711-10-0 | [4] |

| Molecular Formula | C₇H₄ClIO | [4] |

| Molecular Weight | 266.46 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1][3] |

| Melting Point | 23-25 °C | [3] |

| Boiling Point | 150-160 °C / 302-320 °F | [3] |

| Density | 1.932 g/cm³ | [5] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether), insoluble in water | [1] |

| SMILES | C1=CC(=CC(=C1)I)C(=O)Cl | [4] |

| InChI Key | DTELTOREECFDBC-UHFFFAOYSA-N | [4] |

Synthesis

The most common and established method for the synthesis of this compound is the chlorination of 3-Iodobenzoic acid.[3] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

Experimental Protocol: Synthesis of this compound from 3-Iodobenzoic Acid

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 mL per gram of acid).[4]

-

Heat the mixture to reflux for 30 minutes. The solid should dissolve, resulting in a dark brown solution.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting brown oil is crude this compound, which can often be used in subsequent steps without further purification.[4]

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate due to its two reactive sites: the acyl chloride and the aryl iodide. This allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Nucleophilic Acyl Substitution: Amide Bond Formation

The acyl chloride moiety readily reacts with nucleophiles such as amines to form amides. This reaction, often carried out under Schotten-Baumann conditions, is fundamental in medicinal chemistry for linking molecular fragments.

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

-

This compound

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve this compound (1.1 equivalents) in anhydrous DCM in a separate flask and add it to a dropping funnel.

-

Add the this compound solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure N-(pyridin-2-yl)-3-iodobenzamide.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the benzene ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from the 3-iodobenzoyl scaffold.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-iodobenzamide derivative with an arylboronic acid, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

N-substituted-3-iodobenzamide (e.g., from section 4.1.1)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, DMF, or toluene/ethanol/water mixture)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask, add the N-substituted-3-iodobenzamide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired biaryl product.

Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

Derivatives of 3-iodobenzamide are scaffolds of interest in the development of kinase inhibitors.[4] For instance, the 3-substituted benzamide (B126) core is structurally related to known Bcr-Abl tyrosine kinase inhibitors like Imatinib.[4] The ability to diversify the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.

A key signaling pathway often targeted in cancer therapy is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in components like BRAF.[1] Kinase inhibitors developed from scaffolds like 3-iodobenzamide can be designed to target kinases within this pathway.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[3]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[3] It is also moisture-sensitive and can release toxic gases upon hydrolysis.[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly closed container in a cool, dry place, away from moisture.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing. If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[3]

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity allows for both nucleophilic acyl substitution and a variety of cross-coupling reactions, providing a powerful platform for the synthesis of complex and diverse molecular scaffolds. The ability to readily generate libraries of compounds from this starting material makes it an important tool for medicinal chemists in the pursuit of novel therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound for Research [benchchem.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H4ClIO | CID 74378 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoyl chloride, a halogenated aromatic acyl chloride, is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its reactivity, stemming from the acyl chloride functional group, makes it a versatile building block for introducing the 3-iodobenzoyl moiety into a wide array of molecules. This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visual representation of a typical synthetic application.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₇H₄ClIO | - | - |

| Molecular Weight | 266.46 | g/mol | - |

| Appearance | Colorless to pale yellow liquid or solid | - | Room Temperature |

| Melting Point | 23-25 | °C | - |

| Boiling Point | 280.7 | °C | at 760 mmHg |

| 159-160 | °C | at 23 mmHg | |

| Density | 1.932 | g/cm³ | - |

| Refractive Index | 1.6415 | - | - |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); reacts with water | - | - |

| Flash Point | 123.6 | °C | - |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical constants of this compound.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid phase and is a key indicator of purity.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If it is a liquid at room temperature, the determination should be performed at a sub-ambient temperature.

-

Crush a small amount of the solid sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

Boiling Point Determination (Micro Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Place a few drops of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A slow, continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.

-

When a rapid and continuous stream of bubbles is observed, stop heating.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the liquid this compound at the same temperature and record the mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a valuable physical constant for liquid samples.[4][5]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue and solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C).

-

Clean the prism surfaces of the refractometer with a soft tissue and an appropriate solvent, then allow them to dry completely.

-

Using a dropper, apply a few drops of the liquid this compound onto the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and the focus of the eyepiece until the dividing line between the light and dark fields is sharp and clear.

-

Rotate the adjustment knob to bring the dividing line exactly to the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Synthetic Application Workflow

This compound is a key reagent in acylation reactions, such as the Schotten-Baumann reaction for the synthesis of amides.[6] The following diagram illustrates a typical experimental workflow for such a transformation.

This technical guide provides essential physical property data and standardized experimental protocols for this compound, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

An In-depth Technical Guide to 3-Iodobenzoyl Chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodobenzoyl chloride, a valuable reagent in organic synthesis and analytical chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in derivatization for sensitive analytical methods.

Chemical Structure and Formula

This compound is an acyl chloride derivative of benzoic acid, with an iodine atom substituted at the meta-position of the benzene (B151609) ring.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄ClIO

-

Chemical Structure:

Image Source: PubChem CID 74378

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 266.46 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 23-25 °C | [3] |

| Boiling Point | 280.7 °C at 760 mmHg | |

| Density | 1.932 g/cm³ | |

| CAS Number | 1711-10-0 | [1] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; reacts with water. | [2] |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.35 | s |

| H-4 | 8.05 | d |

| H-5 | 7.40 | t |

| H-6 | 8.00 | d |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | 167.5 |

| C-Cl | - |

| C-I | 94.5 |

| C-1 | 136.0 |

| C-2 | 142.0 |

| C-3 | 94.5 |

| C-4 | 138.0 |

| C-5 | 130.5 |

| C-6 | 129.0 |

Table 3: FT-IR Spectral Data

Characteristic absorption peaks for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1770-1730 | C=O stretch | Acyl Chloride |

| ~1600-1585, ~1500-1400 | C=C stretch | Aromatic Ring |

| ~800-600 | C-Cl stretch | Chloroalkane |

| ~500 | C-I stretch | Iodoalkane |

Experimental Protocols

Synthesis of this compound from 3-Iodobenzoic Acid

This protocol describes the synthesis of this compound from 3-iodobenzoic acid using thionyl chloride as the chlorinating agent. This method is adapted from a standard procedure for the synthesis of benzoyl chloride derivatives.

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-iodobenzoic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (2.0-3.0 equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 80°C for thionyl chloride) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

All glassware must be thoroughly dried before use to prevent hydrolysis.

Derivatization of 4-Chloro-1-butanol (B43188) for LC-ICP-MS Analysis

This compound is utilized as a derivatizing agent for the sensitive detection of the genotoxic impurity 4-chloro-1-butanol in active pharmaceutical ingredients (APIs). The introduction of an iodine atom allows for highly sensitive detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5]

Materials:

-

Sample containing 4-chloro-1-butanol (e.g., API dissolved in a suitable solvent)

-

This compound

-

Pyridine

-

Incubator or water bath

Procedure:

-

Sample Preparation: Weigh approximately 50 mg of the API and dissolve it in 2.5 mL of acetonitrile.[4]

-

Derivatization: To the sample solution, add 10 µL of this compound and two drops of pyridine.[4]

-

Reaction: Incubate the mixture at 50°C for 60 minutes.[4]

-

Dilution: After incubation, dilute the solution to 20 mL with an 80% acetonitrile aqueous solution.[4]

-

Analysis: The resulting solution is then ready for analysis by Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS).[4]

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a key experimental workflow involving this compound.

Caption: A 2D representation of the this compound molecule.

Caption: A flowchart of the derivatization of 4-chloro-1-butanol.

References

- 1. Synthesis routes of 3-Iodobenzoic acid [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 3-Iodobenzoyl Chloride with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the reactivity of 3-iodobenzoyl chloride, a versatile building block in organic synthesis. It details the mechanistic pathways, quantitative reaction data, and detailed experimental protocols for its reactions with various nucleophiles, highlighting its significance in pharmaceutical and materials science.

Introduction: The Role of this compound in Modern Synthesis

This compound (C₇H₄ClIO) is an aromatic acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from two key reactive sites: the highly electrophilic acyl chloride group and the iodine substituent on the benzene (B151609) ring. The acyl chloride facilitates efficient acylation reactions with a wide range of nucleophiles, forming stable amide, ester, and ketone linkages.[3]

The presence of the iodine atom is of particular strategic importance in drug development and materials science. It not only influences the electronic properties and reactivity of the molecule but also serves as a versatile synthetic "handle" for subsequent functionalization, most notably in palladium-catalyzed cross-coupling reactions.[1][3] This dual reactivity makes this compound a valuable precursor for creating diverse molecular scaffolds, including pharmaceuticals, agrochemicals, and molecular probes for medical imaging.[1]

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution.[4][5] This is a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[6][7]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][7] A final deprotonation step, often aided by a base, yields the final acylated product and neutralizes the generated HCl.[8][9]

The general mechanism is illustrated below.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with Specific Nucleophiles

Amines: Formation of Amides

The reaction of this compound with primary and secondary amines is a rapid and efficient method for synthesizing N-substituted 3-iodobenzamides.[1] This transformation, often referred to as the Schotten-Baumann reaction, is fundamental in medicinal chemistry, as the amide bond is a cornerstone of many pharmaceutical structures.[8][10] The reaction is typically conducted at low to ambient temperatures in an aprotic solvent, with a base such as triethylamine (B128534) or pyridine (B92270) added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[9][10]

Alcohols and Phenols: Formation of Esters

Alcohols react readily with this compound to form the corresponding esters. The reaction generally proceeds under mild conditions, though it can be accelerated by the addition of a tertiary amine base.[11] Phenols, being less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, react more slowly.[12][13] To achieve efficient esterification with phenols, it is often necessary to first convert the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide, using a base like sodium hydroxide.[13][14]

Quantitative Data Summary

The reactivity of this compound is influenced by the nucleophile, solvent, and temperature. The tables below summarize quantitative data from various studies.

Table 1: Synthesis of N-Substituted 3-Iodobenzamides

| Nucleophile (Amine) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Triethylamine | Cyrene™ | 0 °C to RT, 1h | Good (unspecified) | [10] |

| Benzylamine | Triethylamine | Cyrene™ | 0 °C to RT, 1h | Good (unspecified) | [10] |

| Various Amino Acid Esters | Triethylamine | Dichloromethane (B109758) | Not specified | Not specified | [1] |

| General Primary/Secondary Amine | Pyridine / NaOH | Aprotic / Biphasic | Room Temperature | High |[8][9] |

Table 2: Reaction Kinetics of Substituted Benzoyl Chlorides with n-Propanol A study on the alcoholysis of various substituted benzoyl chlorides in excess n-propanol at 25°C provides comparative kinetic data.[15]

| Benzoyl Chloride Derivative | Pseudo-First Order Rate Constant (k, min⁻¹) |

| m-Methoxybenzoyl chloride | 0.0340 |

| Benzoyl chloride | 0.0321 |

| p-Bromobenzoyl chloride | 0.0590 |

| p-Iodobenzoyl chloride | 0.0617 |

| m-Iodobenzoyl chloride | 0.1044 |

| Data sourced from a study on the reaction with n-propanol at 25.02 ± 0.02°C.[15] |

The data indicates that the m-iodo substituent significantly accelerates the rate of alcoholysis compared to an unsubstituted or even other halogen-substituted benzoyl chlorides, highlighting the strong electron-withdrawing inductive effect of the iodine at the meta position.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis of amides and esters from this compound.

Protocol: General Procedure for Amidation (Schotten-Baumann Conditions)

This protocol describes a typical workflow for the synthesis of an N-substituted 3-iodobenzamide.

Caption: Experimental Workflow for Amidation.

Methodology:

-

Preparation: To a stirred solution of a primary or secondary amine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.[9][10]

-

Reaction: Allow the resulting mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.[10]

Protocol: General Procedure for Esterification of an Alcohol

This protocol outlines a standard procedure for synthesizing an alkyl 3-iodobenzoate.

Methodology:

-

Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol, which also serves as the solvent.[11][15] For less reactive or solid alcohols, an inert solvent like dichloromethane can be used, along with a base such as pyridine (1.1 equivalents).

-

Reaction: Heat the solution to reflux for 1-3 hours, monitoring the reaction by TLC.[11] If using pyridine at room temperature, stir for 2-6 hours.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like diethyl ether. Wash the solution sequentially with 5% aqueous sodium bicarbonate solution (to remove unreacted acyl chloride and HCl) and brine.[11]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude ester can then be purified by vacuum distillation or column chromatography.

Factors Influencing Reactivity

The efficiency and rate of acylation reactions with this compound are governed by several interconnected factors.

Caption: Key Factors Influencing Acylation Reactivity.

-

Nucleophilicity: Stronger nucleophiles react faster. The general order of reactivity is amines > alcohols > phenols.[12][16]

-

Steric Hindrance: Bulky groups on either the nucleophile or the benzoyl chloride can slow the reaction rate by impeding the approach to the carbonyl carbon.

-

Leaving Group: The chloride ion is an excellent leaving group, making acyl chlorides highly reactive compared to other carboxylic acid derivatives like esters or anhydrides.[3]

-

Solvent: Aprotic solvents like DCM, THF, or acetonitrile (B52724) are preferred as they do not react with the acyl chloride.[17]

-

Electronic Effects: The iodine atom at the meta position acts as an electron-withdrawing group via induction, increasing the electrophilicity of the carbonyl carbon and thus enhancing its reactivity toward nucleophiles.[2][15]

Conclusion

This compound is a highly reactive and synthetically valuable reagent. Its reactions with nucleophiles, primarily proceeding through a nucleophilic acyl substitution mechanism, are robust and high-yielding. The ability to efficiently form amide and ester bonds, combined with the synthetic versatility offered by the iodine substituent, cements its role as a critical tool for researchers and professionals in drug discovery and chemical synthesis. A thorough understanding of its reactivity profile and the factors that control it is essential for its effective application in the development of novel molecules.

References

- 1. This compound for Research [benchchem.com]

- 2. CAS 1711-10-0: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. Amide Synthesis [fishersci.fr]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. books.rsc.org [books.rsc.org]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scholarworks.uni.edu [scholarworks.uni.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of m-Iodobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-iodobenzoyl chloride in various organic solvents. Understanding the solubility of this key reagent is critical for its effective use in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document presents available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of a general experimental workflow.

Core Concepts: Solubility of Acyl Chlorides

Acyl chlorides, including m-iodobenzoyl chloride, are highly reactive compounds. Their solubility is not merely a physical dissolution but is often influenced by their reactivity with the solvent. Due to their moisture sensitivity, they readily hydrolyze in the presence of water, forming the corresponding carboxylic acid. Therefore, solubility determination must be conducted under anhydrous conditions.

Qualitative Solubility of m-Iodobenzoyl Chloride

General observations indicate that m-iodobenzoyl chloride is soluble in several common organic solvents. This solubility is crucial for its application in various chemical reactions, allowing it to act as a versatile reagent.

Table 1: Qualitative Solubility of m-Iodobenzoyl Chloride and Its Isomers

| Compound | Solvent | Solubility | Citation |

| m-Iodobenzoyl chloride | Dichloromethane | Soluble | |

| m-Iodobenzoyl chloride | Diethyl Ether | Soluble | |

| 4-Iodobenzoyl chloride | Toluene | Soluble | |

| 4-Iodobenzoyl chloride | Benzene | Soluble |

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

Given the reactive nature of m-iodobenzoyl chloride, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following is a detailed methodology adaptable for determining the solubility of reactive acyl chlorides in various anhydrous organic solvents using a gravimetric method.

Objective: To determine the quantitative solubility of a reactive acyl chloride (e.g., m-iodobenzoyl chloride) in a specific anhydrous organic solvent at a controlled temperature.

Materials:

-

m-Iodobenzoyl chloride (or other acyl chloride)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, toluene, tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

-

Drying agent (e.g., molecular sieves)

-

Glassware (Schlenk flask, syringes, filtration apparatus), oven-dried and cooled under an inert atmosphere

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Membrane filters (PTFE, 0.2 µm)

Procedure:

-

Solvent Preparation: Ensure the solvent is rigorously dried. Use freshly distilled solvent or solvent from a solvent purification system. Add activated molecular sieves to the solvent and allow it to stand for at least 24 hours under an inert atmosphere.

-

Apparatus Preparation: All glassware must be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and subsequently cooled in a desiccator or under a stream of inert gas.

-

Preparation of a Saturated Solution: a. Under a positive pressure of inert gas, add a measured volume of the anhydrous solvent to a Schlenk flask. b. Gradually add an excess amount of the acyl chloride to the solvent with continuous stirring. The presence of undissolved solid is necessary to ensure saturation. c. Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, allow the undissolved solid to settle. b. Under a counterflow of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) into a dry, gas-tight syringe fitted with a PTFE membrane filter. This step is critical to remove any suspended solid particles.

-

Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, dry flask. b. Determine the mass of the solution. c. Carefully evaporate the solvent under reduced pressure. A rotary evaporator can be used, ensuring that the temperature is kept low to prevent decomposition of the solute. d. Once the solvent is removed, place the flask in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved. e. The final weight of the flask containing the dried solute minus the initial weight of the empty flask gives the mass of the dissolved acyl chloride.

-

Calculation of Solubility: Solubility ( g/100 mL) = (Mass of dissolved acyl chloride / Volume of solution withdrawn) x 100

Safety Precautions:

-

Acyl chlorides are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals under an inert atmosphere to prevent hydrolysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of acyl chloride solubility.

An In-depth Technical Guide to the Synthesis of 3-Iodobenzoyl chloride from 3-Iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-iodobenzoyl chloride from 3-iodobenzoic acid, a critical transformation in the preparation of various pharmaceutical and agrochemical intermediates. The primary method detailed herein utilizes thionyl chloride (SOCl₂), a common and efficient reagent for the conversion of carboxylic acids to the more reactive acyl chlorides.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of the reactant, reagent, and product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 185-187 | - | - |

| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | 79 | 1.631 |

| This compound | C₇H₄ClIO | 266.46 | 23-25 | 280.7 (at 760 mmHg); 159-160 (at 23 mmHg) | 1.932 |

Reaction Mechanism

The conversion of 3-iodobenzoic acid to this compound using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen first attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-iodobenzoic acid using thionyl chloride.

Materials:

-

3-Iodobenzoic acid (C₇H₅IO₂)

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (optional solvent)

-

Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas trap or bubbler for acidic gases

-

Vacuum distillation apparatus

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂).

-

Thionyl chloride is corrosive, a lachrymator, and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the desired product.

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-iodobenzoic acid (e.g., 8.84 g). The top of the condenser should be fitted with a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced.

-

Addition of Thionyl Chloride: To the flask containing 3-iodobenzoic acid, add an excess of thionyl chloride (e.g., 44 mL). This can be done at room temperature. The reaction can be run neat or with an inert solvent like anhydrous toluene or dichloromethane.

-

Reaction: Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 30 minutes to 4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 159-160 °C at 23 mmHg.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. Infrared (IR) spectroscopy should show a characteristic strong carbonyl (C=O) stretch for an acyl chloride around 1780-1740 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the aromatic proton signals and the absence of the carboxylic acid proton.

Experimental Workflow

Caption: Experimental Workflow for the Synthesis of this compound.

References

Spectroscopic Profile of 3-Iodobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 3-Iodobenzoyl chloride (CAS No: 1711-10-0), a key intermediate in organic synthesis. Due to its reactive nature, particularly the electrophilic acyl chloride group and the versatile iodine substituent, this compound is a valuable building block in the preparation of pharmaceuticals and agrochemicals.[1][2] This document summarizes the available spectroscopic information and provides general experimental protocols for obtaining such data.

Chemical Structure and Properties

-

Molecular Formula: C₇H₄ClIO[3]

-

Molecular Weight: 266.46 g/mol [3]

-

Appearance: Colorless to pale yellow liquid or solid.[1]

-

Key Features: An aromatic acyl chloride with an iodine atom at the meta position of the benzene (B151609) ring.[1] The presence of the iodine atom enhances its reactivity in nucleophilic substitution reactions.[1]

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. While some resources provide predicted NMR data, these are not included here to maintain a focus on experimental results.

Infrared (IR) spectroscopy data is available and provides key insights into the functional groups present in the molecule.

Infrared (IR) Spectroscopy

Infrared spectra for this compound have been recorded and are available in public databases.[3][4][5][6] The key absorptions are characteristic of the aromatic ring and the acyl chloride functional group.

Table 1: Summary of Infrared (IR) Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1740 | Strong | C=O stretch (acyl chloride) |

| ~1600 - 1450 | Medium-Strong | C=C aromatic ring stretches |

| ~1200 - 1100 | Strong | C-C-C in-plane bending |

| ~900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

| ~800 - 600 | Medium | C-Cl stretch |

| ~550 - 500 | Medium | C-I stretch |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat, ATR) and the physical state of the sample.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general procedure for acquiring NMR spectra of a reactive liquid or solid sample.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical to avoid reactions with the acyl chloride. Chloroform-d is a common choice.

- Transfer the solution to a clean, dry 5 mm NMR tube.

- If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition and Processing:

- Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

- Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the internal standard or the solvent peak.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat sampling techniques are commonly used.[3]

1. Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal (e.g., diamond) is clean.

- Acquire a background spectrum of the clean, empty ATR crystal.

- Place a small drop of this compound directly onto the crystal.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

2. Neat (Thin Film) Method:

- Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).

- Place a second salt plate on top to create a thin film of the liquid.

- Mount the salt plates in the spectrometer's sample holder.

- Acquire the spectrum. A background spectrum of the empty beam path should be recorded beforehand.

Mandatory Visualization

The following diagram illustrates the structure of this compound and the expected regions for its key spectroscopic signals.

Caption: Structure of this compound and its expected spectroscopic signals.

References

- 1. CAS 1711-10-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound for Research [benchchem.com]

- 3. This compound | C7H4ClIO | CID 74378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

3-Iodobenzoyl Chloride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzoyl chloride is a highly valuable and versatile bifunctional building block in organic synthesis. Its structure, incorporating both a reactive acyl chloride and an iodine-substituted aromatic ring, allows for a diverse range of chemical transformations. The acyl chloride group readily participates in nucleophilic acyl substitution reactions to form esters, amides, and ketones. Simultaneously, the iodine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a strategic starting material in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid or solid with a pungent odor.[1] It is soluble in common organic solvents such as dichloromethane (B109758) and ether but reacts with water.[2] Due to its corrosive nature, appropriate personal protective equipment should be used when handling this reagent.[1]

| Property | Value | Reference(s) |

| CAS Number | 1711-10-0 | [3] |

| Molecular Formula | C₇H₄ClIO | [3] |

| Molecular Weight | 266.46 g/mol | [3] |

| Melting Point | 23-25 °C | [4] |

| Boiling Point | 159-160 °C at 23 mmHg | [4] |

| Density | 1.932 g/cm³ | [5] |

Spectroscopic Data:

While comprehensive spectral data should be acquired for each batch, typical spectroscopic information is available from various sources.[6]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of 3-iodobenzoic acid using thionyl chloride (SOCl₂).[7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.[7]

Experimental Protocol: Synthesis of this compound from 3-Iodobenzoic Acid

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides.[7][8]

Materials:

-

3-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (optional, can be run neat)

-

Dry round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 3-iodobenzoic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (2.0-3.0 equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

-

Gently heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) using a heating mantle.

-

Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a cornerstone in the synthesis of a wide array of complex molecules due to its dual reactivity.

Acylation Reactions

The acyl chloride moiety is highly electrophilic and readily reacts with various nucleophiles to form amides and esters. This is a fundamental transformation in the synthesis of many biologically active compounds.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring. Common examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.[10]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Case Study: Synthesis of a PARP Inhibitor

A prominent application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[11] One such inhibitor, AG-014699 (rucaparib), utilizes this compound as a key starting material.

Synthetic Pathway to a PARP Inhibitor Intermediate

The synthesis involves an initial acylation reaction followed by a Suzuki coupling.

Experimental Protocol: Synthesis of N-(pyridin-4-yl)-3-iodobenzamide

This protocol is a representative procedure for the acylation of an amine with this compound.[12]

Materials:

-

This compound

-

4-Aminopyridine

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Biological Context: PARP Inhibition Signaling Pathway

PARP inhibitors are effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[13] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into double-strand breaks (DSBs). In normal cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[11]

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering chemists the ability to perform sequential or orthogonal functionalization of a benzene ring. Its utility is demonstrated in the synthesis of complex molecules, including clinically relevant drug candidates like PARP inhibitors. The straightforward synthesis of this compound and its predictable reactivity in both acylation and cross-coupling reactions ensure its continued importance in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this valuable reagent in a research and development setting.

References

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]

- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of the 3-Iodobenzoyl Chloride Carbonyl Group

This technical guide provides a detailed examination of the electrophilic character of the carbonyl group in this compound, a key intermediate in the synthesis of pharmaceuticals, dyes, and resins.[1] The document outlines the electronic effects influencing its reactivity, presents quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles.

Introduction to Electrophilicity in this compound

The reactivity of carbonyl compounds is largely dictated by the electrophilicity of the carbonyl carbon.[2] In acyl chlorides, this electrophilicity is inherently high due to the presence of two electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon.[3] Both atoms pull electron density away, creating a significant partial positive charge on the carbon and making it a prime target for nucleophilic attack.[3][4]

In this compound, the electrophilic nature of the carbonyl group is further modulated by the iodine substituent on the aromatic ring. The position and electronic properties of this substituent are crucial in determining the overall reactivity of the molecule. The iodine atom, located at the meta position, primarily exerts an electron-withdrawing inductive effect, which intensifies the positive charge on the carbonyl carbon.[1] This heightened electrophilicity enhances the compound's reactivity towards nucleophiles when compared to unsubstituted benzoyl chloride.[1][5]

Electronic Effects of the Meta-Iodine Substituent

The influence of a substituent on the reactivity of a functional group on a benzene (B151609) ring can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

-

Inductive Effect (-I): Iodine is more electronegative than carbon and thus withdraws electron density from the benzene ring through the sigma bond framework. This is known as a negative inductive effect.

-

Resonance Effect (+R): Although halogens possess lone pairs that can be delocalized into the aromatic ring (a positive resonance effect), this effect is weak for iodine and is outweighed by its inductive effect, particularly from the meta position where resonance effects are minimized.

The Hammett constant for an iodine substituent in the meta position (σ_meta) is +0.35 .[6][7] The positive value confirms that iodine acts as an electron-withdrawing group from this position. This withdrawal of electron density from the ring is transmitted to the carbonyl group, increasing its partial positive charge (δ+) and thus its electrophilicity.

Quantitative Data on Electrophilicity

The electrophilicity of this compound can be evaluated and compared using several quantitative measures, including Hammett constants, kinetic data from reactivity studies, and spectroscopic analysis.

Table 1: Hammett Substituent Constants (σ_meta)

This table provides a comparison of the electronic effects of various substituents in the meta position, illustrating the relative electron-withdrawing strength of iodine.

| Substituent | Hammett Constant (σ_meta) | Reference |

| -H | 0.00 | [7] |

| -CH₃ | -0.07 | [6] |

| -I | +0.35 | [6][7] |

| -Br | +0.39 | [6] |

| -Cl | +0.37 | [6][7] |

| -CN | +0.62 | [7] |

| -NO₂ | +0.71 | [6] |

Data sourced from various chemical literature.[6][7]

Table 2: Kinetic Data for Alcoholysis of Substituted Benzoyl Chlorides

The rate of reaction with a nucleophile is a direct measure of electrophilicity. The following data presents pseudo-first-order rate constants for the reaction of various meta- and para-substituted benzoyl chlorides with n-propanol.

| Benzoyl Chloride Substituent | Rate Constant (k, min⁻¹) at 25°C | Reference |

| Unsubstituted | 0.0321 | [8] |

| m-Methoxy | 0.0340 | [8] |

| p-Bromo | 0.0590 | [8] |

| p-Iodo | 0.0617 | [8] |

| m-Iodo | 0.1044 | [8] |

As shown, m-iodobenzoyl chloride exhibits a significantly higher rate constant compared to the unsubstituted and even the p-iodo-substituted analogues, highlighting the potent electron-withdrawing effect of iodine from the meta position.[8]

Table 3: Spectroscopic Data for this compound

Spectroscopic data, particularly IR and ¹³C NMR, provide insight into the electronic environment of the carbonyl group. A higher C=O stretching frequency in the IR spectrum and a more downfield chemical shift for the carbonyl carbon in the ¹³C NMR spectrum are indicative of increased electrophilicity.

| Spectroscopic Technique | Characteristic Signal | Typical Value/Range | Reference |

| FT-IR | Carbonyl (C=O) Stretch | ~1770-1800 cm⁻¹ | [9][10] |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm | Estimated |

| ¹H NMR | Aromatic Protons | ~7.3-8.2 ppm | Estimated |

Specific, high-resolution spectral data for this compound can be found in various databases.[9][10][11][12] The electron-withdrawing effect of the iodine atom is expected to shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoyl chloride.

Visualizations of Core Concepts

// Nodes sub [label="3-Iodo Substituent", fillcolor="#F1F3F4", fontcolor="#202124"]; inductive [label="Inductive Effect (-I)\nσ_meta = +0.35", fillcolor="#FFFFFF", fontcolor="#202124"]; resonance [label="Resonance Effect (+R)\n(Minimal from meta)", fillcolor="#FFFFFF", fontcolor="#202124"]; ewg [label="Net Electron-\nWithdrawing Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbonyl [label="Carbonyl Group\n(-COCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; electroneg [label="High Electronegativity\nof O and Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; leaving_group [label="Good Leaving Group\n(Cl⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; charge [label="Increased Partial Positive\nCharge (δ+) on Carbonyl C", fillcolor="#FBBC05", fontcolor="#202124"]; electrophilicity [label="High Electrophilicity of\nCarbonyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> inductive [color="#5F6368"]; sub -> resonance [color="#5F6368"]; inductive -> ewg [color="#5F6368"]; resonance -> ewg [color="#5F6368"]; carbonyl -> electroneg [color="#5F6368"]; carbonyl -> leaving_group [color="#5F6368"]; ewg -> charge [label="Enhances", color="#4285F4"]; electroneg -> charge [label="Creates", color="#4285F4"]; charge -> electrophilicity [color="#4285F4"]; leaving_group -> electrophilicity [label="Facilitates\nSubstitution", color="#4285F4"]; } enddot Figure 1: Logical relationship of factors enhancing carbonyl electrophilicity.

// Nodes prep [label="1. Reagent Preparation\n- Purify this compound\n- Prepare standard alcohol solution", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n- Thermostat reaction vessel (e.g., 25°C)\n- Add alcohol (in excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Initiation\n- Add known concentration of\nthis compound to start", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitoring\n- Measure conductance or titrate\nliberated HCl at time intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="5. Data Collection\n- Record conductance/titer vs. time", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="6. Data Analysis\n- Plot ln(C₀/Cₜ) vs. time\n- Calculate pseudo-first-order rate\nconstant (k) from slope", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup [color="#5F6368"]; setup -> initiate [color="#5F6368"]; initiate -> monitor [color="#5F6368"]; monitor -> data [color="#5F6368"]; data -> analysis [color="#5F6368"]; } enddot Figure 2: Experimental workflow for kinetic analysis of alcoholysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of electrophilicity. The following protocols outline standard procedures for kinetic and spectroscopic analysis.

Protocol 1: Kinetic Analysis of Alcoholysis via Conductance

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol (e.g., n-propanol).[8]

-

1. Materials and Reagents:

-

This compound (high purity)

-

Anhydrous n-propanol (solvent and reactant)

-

Conductivity meter and probe

-

Thermostatted water bath

-

Volumetric flasks and pipettes

-

-

2. Procedure:

-

Equilibrate a jacketed reaction vessel containing a known volume of anhydrous n-propanol to a constant temperature (e.g., 25.0 ± 0.1°C) using the water bath.

-

Immerse the conductivity probe into the alcohol and allow the reading to stabilize.

-

Prepare a stock solution of this compound in a small volume of anhydrous n-propanol.

-

To initiate the reaction, rapidly inject a small, known volume of the this compound stock solution into the stirring alcohol. The alcohol should be in large excess to ensure pseudo-first-order kinetics.

-

Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces HCl, which ionizes and increases the conductivity.

-

Continue monitoring until the conductivity reading becomes stable, indicating the reaction is complete.

-

-

3. Data Analysis:

-

The rate of reaction is proportional to the rate of change of conductivity.

-

Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the difference between the final and instantaneous conductivity against time. The slope of the resulting straight line is equal to -k.

-

Protocol 2: Spectroscopic Characterization (FT-IR)

This protocol outlines the acquisition of an FT-IR spectrum to identify the carbonyl stretching frequency.

-

1. Materials and Reagents:

-

This compound

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

-

Dropper or pipette

-

-

2. Procedure (using ATR):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with an appropriate anhydrous solvent (e.g., anhydrous dichloromethane) after analysis.

-

-

3. Data Analysis:

-

Process the spectrum to identify the sharp, intense absorption peak in the region of 1770-1800 cm⁻¹.

-

Label this peak as the C=O stretching frequency. Compare this value to that of benzoyl chloride to assess the electronic impact of the iodine substituent.

-

Conclusion: Implications for Synthesis and Drug Development

The meta-iodine substituent significantly enhances the electrophilicity of the carbonyl carbon in this compound through a potent electron-withdrawing inductive effect. This is quantitatively supported by its positive Hammett constant and increased rate of nucleophilic substitution.[6][8] This heightened reactivity makes this compound a highly efficient acylating agent, enabling facile reactions with a wide range of nucleophiles under mild conditions.

For researchers and drug development professionals, this compound serves as a valuable bifunctional building block. The reactive acyl chloride allows for the straightforward formation of amide or ester linkages, while the iodine atom provides a versatile synthetic handle for subsequent functionalization, most notably through palladium-catalyzed cross-coupling reactions. A thorough understanding of the factors governing its electrophilicity is paramount for optimizing reaction conditions and designing efficient synthetic routes to complex target molecules.

References

- 1. This compound for Research [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. CAS 1711-10-0: this compound | CymitQuimica [cymitquimica.com]

- 6. web.viu.ca [web.viu.ca]

- 7. global.oup.com [global.oup.com]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. This compound | C7H4ClIO | CID 74378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]